molecular formula C14H10Cl2N4O B2936433 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034239-38-6

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2936433
CAS No.: 2034239-38-6
M. Wt: 321.16
InChI Key: GGNQGLZDPCGEON-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a di-substituted urea derivative featuring a 3,4-dichlorophenyl group and a pyrazolo[1,5-a]pyridin-5-yl moiety. The compound’s structure combines a urea backbone with aromatic and heterocyclic substituents, which are common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4O/c15-12-2-1-9(8-13(12)16)18-14(21)19-10-4-6-20-11(7-10)3-5-17-20/h1-8H,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNQGLZDPCGEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC3=CC=NN3C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the reaction of 3,4-dichloroaniline with pyrazolo[1,5-a]pyridine-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Findings Reference
1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea 3,4-Dichlorophenyl; pyrazolo[1,5-a]pyridin-5-yl ~320.1 (calculated) Hypothesized PARG inhibition (inferred)
BTdCPU Benzo[d][1,3]thiadiazol-6-yl; 3,4-dichlorophenyl Not reported Growth inhibition in vitro
NCPdCPU 2-Chloro-5-nitrophenyl; 3,4-dichlorophenyl Not reported Growth inhibition in vitro
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea 2-Chlorophenyl; pyrazolo[1,5-a]pyridin-5-yl 286.7163 Research-grade availability

Key Differences and Implications

Substituent Effects on Activity
  • Chlorine Substitution: The 3,4-dichlorophenyl group in the target compound may enhance lipophilicity and binding affinity compared to mono-chloro analogs (e.g., 1-(2-chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea ). Chlorine atoms at the 3,4-positions could improve steric and electronic interactions with hydrophobic enzyme pockets . In contrast, BTdCPU and NCPdCPU replace the pyrazolo-pyridine moiety with benzo-thiadiazole or nitro-substituted phenyl groups, respectively, altering target selectivity. BTdCPU’s thiadiazole ring may engage in hydrogen bonding, while NCPdCPU’s nitro group introduces strong electron-withdrawing effects .
Heterocyclic Core Variations
  • The pyrazolo[1,5-a]pyridine core in the target compound distinguishes it from pyrazolo[1,5-a]pyrimidines (e.g., Pir-14-5c in ) and imidazo[1,5-a]pyridines (e.g., PARG inhibitors in ). Pyridine vs.
Physicochemical Properties
  • The 2-chloro analog () has a lower molecular weight (286.7 vs. ~320.1 for the target compound), likely due to reduced chlorine content. This difference could impact solubility and bioavailability .

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